テベチンB

説明

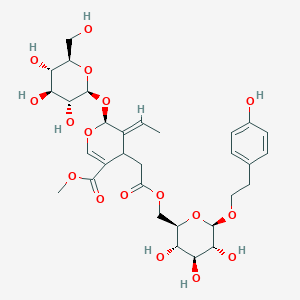

Thevetin B is a type of poisonous cardiac glycoside . It is obtained especially from the seeds of a West Indian shrub or small tree (Cascabela thevetia syn. Thevetia nereifolia) of the dogbane family (Apocynaceae) . It is also an inhibitor of Na±, K±dependent adenosinetriphosphatase (Na+,K±ATPase) from Thevetia peruviana .

Synthesis Analysis

Thevetin B is identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns . Enzymatic hydrolysis of a sample of thevetosides from methanol extract of seeds and subsequent High-Performance Liquid Chromatography-Mass Spectrometry analysis yielded the monoglycosides neriifolin, acetylneriifolin and acetylperuvoside .Molecular Structure Analysis

Thevetin B has a molecular formula of C42H66O18 . It is a structural derivative of digitoxigenin . Thevetin B contains total 133 bond(s); 67 non-H bond(s), 2 multiple bond(s), 10 rotatable bond(s), 2 double bond(s), 2 five-membered ring(s), 6 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), 9 hydroxyl group(s), 1 primary alcohol(s) .Chemical Reactions Analysis

Thevetin B is identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns .Physical And Chemical Properties Analysis

Thevetin B is a powder . It has a molecular weight of 859.0 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用

テベチンB:科学研究応用の包括的な分析

心臓治療薬: this compoundは、テベチア・ペルービアナなどの植物に含まれる強心性配糖体です。心臓収縮力を高める作用があるため、強心剤としての可能性が研究されています。 これは、特定の心臓病の治療の候補となります .

利尿作用:研究によると、this compoundは利尿作用を持つ可能性があり、うっ血性心不全など、体液の除去が必要な治療に役立つ可能性があります .

がん研究: this compoundは、特に肺がん、胃がん、膵臓がんにおいて、がん研究で有望な結果を示しています。 強心性配糖体としての役割は、がん細胞の代謝と生存率に影響を与える可能性があります .

毒性学的研究:This compoundは毒性があるため、毒性学的研究でよく使用され、強心性配糖体が生物系に及ぼす影響を理解し、解毒剤や中毒に対する保護対策を開発するために役立っています .

薬物動態と力学: this compoundの薬物動態、すなわち吸収、分布、代謝、排泄などの特性は、重要な研究分野です。 これらの特性を理解することで、より優れた薬剤設計や送達システムにつながる可能性があります .

伝統医学: 伝統医学では、this compound含有植物がその薬効のために使用されてきました。 現代の研究では、これらの伝統的な使用方法を検証し、現代の医療慣行に統合することを目指しています .

生化学研究:この化合物の酵素や受容体との生化学的相互作用が研究され、作用機序を解明することで、新しい治療標的や薬剤候補の発見につながる可能性があります .

アレルギーと免疫学:一部の患者は、ジゴキシンなどの一般的な強心性配糖体にアレルギー反応を起こす可能性があるため、this compoundは、そのような場合の代替治療オプションとして検討されています .

各用途の詳細については、さらなる文献と調査をお勧めします。

作用機序

Target of Action

The primary target of Thevetin B is the Na+, K±dependent adenosinetriphosphatase (Na+,K±ATPase) . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes .

Mode of Action

Thevetin B interacts with its target, the Na+,K±ATPase, by inhibiting its activity . This inhibition disrupts the balance of sodium and potassium ions in the cell, leading to an increase in intracellular sodium levels. This increase in sodium levels can then trigger a series of changes within the cell .

Biochemical Pathways

The inhibition of Na+,K±ATPase by Thevetin B affects several biochemical pathways. The most significant of these is the disruption of the sodium-potassium pump, which maintains the resting potential of the cell and is involved in the regulation of cellular volume . The disruption of this pump can lead to cellular dysfunction and can have downstream effects on various physiological processes .

Pharmacokinetics

Like other cardiac glycosides, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, particularly to cardiac tissue

Result of Action

The molecular and cellular effects of Thevetin B’s action are primarily related to its inhibition of Na+,K±ATPase. This inhibition disrupts the sodium-potassium balance within the cell, leading to increased intracellular sodium levels . This can cause a range of effects, including changes in cell volume, disruption of the resting membrane potential, and potential effects on cellular signaling pathways .

Action Environment

The action, efficacy, and stability of Thevetin B can be influenced by various environmental factors. For instance, the synthesis of Thevetin B, like other secondary metabolites in plants, can be affected by biotic and abiotic stress factors . These factors can influence the concentration of Thevetin B in the plant, which can in turn affect its potency and efficacy when used as a therapeutic agent .

特性

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40-,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVMBXDQUQRICT-RCGIHWJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043416 | |

| Record name | Thevetin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27127-79-3 | |

| Record name | Thevetin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27127-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thevetin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027127793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thevetin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEVETIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77H03L5LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)

![17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)